molecular formula C11H16N4 B11898146 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- CAS No. 646056-08-8

1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-

Cat. No.: B11898146
CAS No.: 646056-08-8
M. Wt: 204.27 g/mol
InChI Key: KVMQDFHPENHKQF-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- is a useful research compound. Its molecular formula is C11H16N4 and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646056-08-8

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

7-pyrazin-2-yl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C11H16N4/c1-2-11(14-4-1)3-7-15(9-11)10-8-12-5-6-13-10/h5-6,8,14H,1-4,7,9H2

InChI Key

KVMQDFHPENHKQF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C3=NC=CN=C3)NC1

Origin of Product

United States

Significance of Spirocyclic Scaffolds in Advanced Organic Chemistry Research

Spirocyclic scaffolds, defined by two or more rings linked by a single common atom, are increasingly prominent in modern drug discovery. acs.org Their rigid, three-dimensional nature offers a significant advantage over flat, aromatic structures. This enhanced three-dimensionality, or higher fraction of sp3-hybridized atoms, often correlates with improved physicochemical properties and pharmacokinetic profiles. tandfonline.com

The rigidity of the spirocyclic system can lock a molecule's conformation, optimizing the orientation of its binding elements in a controlled manner. This can lead to improved efficacy and selectivity for biological targets. tandfonline.com Furthermore, the structural complexity of spirocycles often provides access to novel chemical space, enabling the development of new intellectual property and lead structures in drug development. acs.orgrsc.org

Key Advantages of Spirocyclic Scaffolds:

FeatureBenefit in Drug DesignReference
Increased Three-Dimensionality Improved physicochemical and pharmacokinetic properties tandfonline.com
Conformational Rigidity Enhanced binding affinity and selectivity tandfonline.com
Structural Novelty Access to new chemical space and intellectual property acs.orgrsc.org

Strategic Importance of Pyrazine Moieties in Heterocyclic Compound Design

The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a crucial building block in the synthesis of biologically active compounds. nih.govnih.gov Pyrazine and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.comtaylorandfrancis.com

The inclusion of pyrazine moieties in drug candidates is a well-established strategy in medicinal chemistry. nih.govmdpi.com Several clinically approved drugs, such as the antitubercular agent Pyrazinamide and the anticancer drug Bortezomib, feature a pyrazine core, highlighting its therapeutic importance. nih.govmdpi.com The pyrazine structure can influence the electron density of a molecule and is instrumental in the design of novel therapeutics. nih.gov

Overview of 1,7 Diazaspiro 4.4 Nonane Core Architectures in Contemporary Synthesis

The 1,7-Diazaspiro[4.4]nonane core is a specific type of spirocyclic system containing two nitrogen atoms. This diazaspirocycle is a valuable scaffold in medicinal chemistry. For instance, derivatives of the related 1-azaspiro[4.4]nonane have shown potent activity as inhibitors of hepatitis C virus and as agonists of nicotinic acetylcholine (B1216132) receptors. nih.gov

The synthesis of diazaspiro[4.4]nonane derivatives can be achieved through various methods, including spirocyclization and cross-coupling reactions. vulcanchem.com The conformational rigidity of this spirocyclic framework is a key feature that can influence how the molecule interacts with biological targets. vulcanchem.com The nitrogen atoms within the scaffold provide points for substitution, allowing for the creation of diverse libraries of compounds with potentially varied biological activities.

Definitional and Structural Context of 1,7 Diazaspiro 4.4 Nonane, 7 Pyrazinyl

De Novo Construction of the 1,7-Diazaspiro[4.4]nonane System

The creation of the 1,7-diazaspiro[4.4]nonane framework from acyclic or simpler cyclic precursors requires precise control over bond formation and stereochemistry. Modern organic synthesis offers a diverse toolkit for this purpose, ranging from enantioselective organocatalysis to transition metal-mediated cyclizations.

Achieving control over the spatial arrangement of atoms is paramount in modern drug discovery. Diastereodivergent and enantioselective methods allow for the selective synthesis of any desired stereoisomer of a molecule. A nickel-catalyzed borylative coupling of 1,3-dienes with aldehydes, for instance, provides a powerful route to homoallylic alcohols with two continuous stereogenic centers, where the diastereoselectivity can be controlled by the geometry of the starting diene. nih.gov

A prominent strategy for constructing chiral spirocyclic frameworks is the asymmetric Michael addition. This reaction, a cornerstone of carbon-carbon bond formation, can be rendered highly enantioselective through the use of chiral organocatalysts. For example, the addition of a nucleophile to an acceptor can be catalyzed by diarylprolinol silyl (B83357) ethers, which has been successfully used to construct all-carbon quaternary, spirocyclic stereocenters with excellent enantioselectivity. elsevierpure.com Thiourea-based organocatalysts, often derived from chiral diamines like (R,R)-1,2-diphenylethylenediamine, are particularly effective. mdpi.comnih.gov In this approach, the catalyst activates both the nucleophile (by forming an enamine with a ketone) and the electrophile (through hydrogen bonding between the thiourea (B124793) moiety and a nitro group on the Michael acceptor), guiding the reaction to produce a specific stereoisomer. mdpi.com This dual activation model allows for high yields and enantioselectivity, making it a valuable tool for synthesizing complex chiral molecules. mdpi.comnih.gov

Catalyst TypeReactionKey FeatureOutcome
Diarylprolinol Silyl EtherAsymmetric Michael AdditionCatalyzes the addition of nitromethane (B149229) to a 2-oxoindoline-3-ylidene acetaldehyde. elsevierpure.comConstructs an all-carbon quaternary spirocyclic stereocenter with high enantioselectivity. elsevierpure.com
(R,R)-DPEN-ThioureaAsymmetric Michael AdditionDual activation of ketone (as enamine) and nitroalkene (via H-bonding). mdpi.comHigh diastereoselectivity (syn/anti = 9/1) and enantioselectivity (76–99% ee). mdpi.com
Chiral Spiro Phosphine-Oxazoline-Nickel ComplexBorylative Coupling1,4-carboboration of dienes with aldehydes. nih.govCreates two continuous stereogenic centers with exceptional diastereoselectivity and enantioselectivity. nih.gov

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bonds are formed in a single synthetic operation without isolating intermediates or changing reaction conditions. ub.edu This approach is economically and environmentally advantageous for building complex molecular architectures.

One powerful example is the domino radical bicyclization for synthesizing 1-azaspiro[4.4]nonane derivatives. nih.gov This process can be initiated by radical initiators like AIBN or triethylborane (B153662) and involves the formation of an aryl radical, which then undergoes an intramolecular 5-exo-trig cyclization onto an imine. This generates a nitrogen-centered radical that is subsequently captured by a tethered double bond to form the second ring of the spirocycle, thus creating the 1-azaspiro[4.4]nonane nucleus in a single step. nih.gov While this specific example leads to the 1-aza analogue, the principles are directly applicable to the synthesis of the 1,7-diazaspiro system by modifying the precursors.

Reaction TypePrecursorsKey StepsProduct
Domino Radical BicyclizationO-benzyl oxime ethers with a brominated aromatic ring and an alkenyl moiety. nih.gov1. Aryl radical formation. 2. 5-exo-trig cyclization onto imine to form an alkoxyaminyl radical. 3. Second cyclization via radical capture by a double bond. nih.gov1-Azaspiro[4.4]nonane skeleton. nih.gov

Transition metals are powerful catalysts for a wide array of cyclization reactions due to their ability to activate various organic compounds. nobelprize.orgosti.gov Gold, copper, and palladium have emerged as particularly useful for the synthesis of spirocyclic and heterocyclic systems.

Gold(I)-Catalyzed Methods : Gold(I) complexes are exceptionally effective at catalyzing the cyclization of substrates containing alkynes. researchgate.net For instance, gold(I) can catalyze the spirocyclization of 1-ene-4,9-diyne esters through a tandem pathway involving acyloxy migration, Nazarov cyclization, and further cyclization to efficiently provide an azaspiro[4.4]nonenone ring system. rsc.org This methodology demonstrates the power of gold catalysis to construct densely functionalized spirocycles from acyclic precursors. rsc.orgacs.org

Copper(II)-Catalyzed Domino Reactions : Copper-catalyzed domino reactions are a versatile strategy for building cyclic compounds. nih.gov These reactions can be initiated by cross-coupling or addition, followed by a cascade of cyclization events. They are widely used for synthesizing heterocycles from amides, amines, and other precursors, making them a suitable choice for constructing the diazaspiro core. nih.govrsc.org

Palladium-Catalyzed C-N Coupling : While prominently used for late-stage functionalization (see Section 2.2.1), palladium-catalyzed C-N coupling can also be integral to the initial assembly of heterocyclic frameworks. acs.org

Metal CatalystReaction TypeSubstratesProduct
Gold(I)Spirocyclization/Cascade1-Ene-4,9-diyne esters rsc.orgAzaspiro[4.4]nonenone core rsc.org
Gold(I)Cascade CyclizationKetone-tethered azido-alkynes acs.orgchemrxiv.orgSpirocyclic indoline-3-ones acs.orgchemrxiv.org
Copper(II)Domino ReactionAmides, Amines, Alkenes, Alkynes nih.govVarious heterocycles nih.gov

Electrosynthesis offers a green and powerful alternative to traditional chemical methods, often avoiding the need for harsh reagents and operating under mild conditions. orgchemres.org This technique uses an electric current to drive chemical reactions. The electrosynthesis of a 1,7-diazaspiro[4.4]nonane derivative has been demonstrated starting from bromoacetamide and diethyl bromomalonate. researchgate.net More broadly, electrochemical methods have been developed for the synthesis of related azaspirocycles. For example, a ferrocenium (B1229745) cation-mediated electrochemical process enables the dearomative spirocyclization of N-aryl-alkynamides to produce azaspiro[4.5]dienones, showcasing the potential of electrochemistry to construct complex spirocyclic systems. rsc.org

Selective Pyrazinyl Moiety Introduction and Functionalization

Once the 1,7-diazaspiro[4.4]nonane core is constructed, the final step is the selective installation of the pyrazinyl group. This is typically accomplished through a cross-coupling reaction that forms a robust carbon-nitrogen bond.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-N bonds in modern organic synthesis. nobelprize.orgacs.org The Buchwald-Hartwig amination is the premier reaction for this transformation, coupling an amine with an aryl halide or pseudohalide. libretexts.org

To synthesize 1,7-diazaspiro[4.4]nonane, 7-pyrazinyl-, this reaction would involve coupling the secondary amine of the pre-formed 1,7-diazaspiro[4.4]nonane scaffold with a suitable pyrazinyl electrophile, such as 2-chloropyrazine (B57796) or 2-bromopyrazine. The reaction is conducted in the presence of a palladium(0) catalyst, a suitable phosphine (B1218219) ligand (specialized ligands developed for this reaction are often crucial for success), and a base. libretexts.org The versatility of this method allows for a wide range of functional groups to be tolerated, making it an ideal choice for the late-stage functionalization of complex molecules. nobelprize.orgacs.org

ReactionReactant 1Reactant 2Catalyst SystemProduct
Buchwald-Hartwig Amination1,7-Diazaspiro[4.4]nonaneHalopyrazine (e.g., 2-Chloropyrazine)Pd(0) catalyst, phosphine ligand, base libretexts.org1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-

Nucleophilic Aromatic Substitution on Pyrazine Precursors

A prevalent and effective strategy for coupling the 1,7-diazaspiro[4.4]nonane core with a pyrazine ring is through nucleophilic aromatic substitution (SNAr). This reaction typically involves a pyrazine derivative bearing a suitable leaving group, such as a halogen atom (e.g., chlorine), which is displaced by a nucleophilic amine from the 1,7-diazaspiro[4.4]nonane.

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic attack. The reaction is often carried out in the presence of a base to deprotonate the secondary amine of the diazaspirocycle, thereby increasing its nucleophilicity. The choice of solvent and reaction conditions is crucial for achieving high yields and purity. While traditional organic solvents can be used, greener alternatives like polyethylene (B3416737) glycol (PEG-400) have been shown to be effective, offering advantages such as biodegradability, low toxicity, and rapid reaction times. nih.gov

For instance, the reaction of 2-chloropyrazine with 1,7-diazaspiro[4.4]nonane would proceed via the nucleophilic attack of one of the secondary amines of the spirocycle on the carbon atom bearing the chlorine atom on the pyrazine ring. The subsequent loss of a chloride ion and a proton yields the desired 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions for the Synthesis of Pyrazinyl-Substituted Diazaspiro[4.4]nonanes

EntryPyrazine PrecursorAmineBaseSolventTemp (°C)Time (h)Yield (%)
12-Chloropyrazine1,7-Diazaspiro[4.4]nonaneK₂CO₃DMSO1201285
22-Bromopyrazine1,7-Diazaspiro[4.4]nonaneEt₃NAcetonitrile80888
32-Chloropyrazine1,7-Diazaspiro[4.4]nonane-PEG-4001000.592 nih.gov

Note: The data in this table is illustrative and based on typical conditions for SNAr reactions on pyrazine systems.

Chemo-, Regio-, and Stereoselectivity Control in Compound Assembly

The synthesis of 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- and its analogues presents several challenges in terms of selectivity, which are critical to address for the efficient production of the desired isomer.

Chemoselectivity: The 1,7-diazaspiro[4.4]nonane core possesses two secondary amine groups. In cases where the pyrazine precursor has multiple leaving groups or when a monosubstituted product is desired, controlling which amine reacts and to what extent is a key chemoselectivity challenge. By using a stoichiometric amount of the diazaspirocycle relative to the pyrazine, the formation of disubstituted products can be minimized. Furthermore, protecting one of the amine groups of the spirocycle with a suitable protecting group prior to the SNAr reaction can ensure that the substitution occurs at a specific nitrogen atom.

Regioselectivity: When an unsymmetrically substituted pyrazine is used as the starting material, the issue of regioselectivity arises. For example, in a di-substituted pyrazine with two different leaving groups, the incoming nucleophile may preferentially attack one position over the other. This selectivity is governed by the electronic and steric environment of the substitution sites. Generally, nucleophilic attack is favored at positions that are para or ortho to the ring nitrogens due to the electron-withdrawing nature of these atoms. The inherent reactivity differences between leaving groups (e.g., F > Cl > Br > I in many SNAr reactions) can also be exploited to direct the substitution to a specific position.

Stereoselectivity: The spirocyclic core of 1,7-diazaspiro[4.4]nonane is chiral. If a racemic mixture of the spirocycle is used, the final product will also be a racemate. To obtain an enantiomerically pure product, one must either start with an enantiomerically pure 1,7-diazaspiro[4.4]nonane or employ a chiral separation technique (e.g., chiral chromatography) on the final product. The synthesis of enantiopure spirocycles is a complex field in itself, often involving asymmetric synthesis strategies. researchgate.net The SNAr reaction itself does not typically create a new stereocenter on the pyrazine ring unless the pyrazine itself is prochiral. However, the presence of existing stereocenters in the spirocycle can potentially influence the rotational dynamics around the newly formed C-N bond.

The successful synthesis of 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- and its analogues hinges on the careful selection of starting materials, reaction conditions, and a thorough understanding of the principles of chemo-, regio-, and stereoselectivity. rsc.orgnih.govresearchgate.net These considerations are paramount in developing efficient and selective synthetic routes to these complex and potentially valuable molecules.

Exploration of Reactivity Profiles of Spirocyclic Nitrogen Atoms

The 1,7-diazaspiro[4.4]nonane scaffold contains two nitrogen atoms with distinct steric and electronic environments, leading to differential reactivity. The relative basicity and nucleophilicity of these nitrogens dictate the course of alkylation, acylation, and other substitution reactions. One nitrogen is directly attached to the pyrazinyl group, influencing its electronic properties, while the other is more akin to a simple secondary amine within the spirocyclic system.

Studies on related diazaspirocyclic systems have shown that the nitrogen atoms can be selectively functionalized under controlled reaction conditions. For instance, the choice of solvent, temperature, and electrophile can favor mono- or di-substitution. The less sterically hindered nitrogen is generally more susceptible to initial attack. However, the electronic influence of the pyrazine ring on the adjacent nitrogen can modulate its reactivity in a non-intuitive manner.

Interactive Table: Reactivity of Spirocyclic Nitrogens

PositionSteric HindranceElectronic InfluencePredicted Reactivity
N1LowerInfluenced by pyrazine ringPotentially higher for initial substitution
N7HigherLess direct electronic influenceMay require harsher conditions for reaction

Pyrazine Ring Modulations and Substituent Effects on Reactivity

The introduction of substituents onto the pyrazine ring can dramatically alter the reactivity of the entire molecule. Electron-donating groups (EDGs) can increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially increasing the basicity of the pyrazine nitrogens. Conversely, electron-withdrawing groups (EWGs) will further decrease the electron density, enhancing the ring's susceptibility to nucleophilic substitution and decreasing the basicity of the nitrogens.

Interactive Table: Effect of Pyrazine Substituents on Reactivity

Substituent TypeEffect on Pyrazine RingImpact on Spirocyclic Nitrogens
Electron-Donating Group (EDG)Increases electron densityMay slightly increase basicity/nucleophilicity
Electron-Withdrawing Group (EWG)Decreases electron densityMay slightly decrease basicity/nucleophilicity

Rational Design of Derivatization Pathways for Structural Diversification

The rational design of derivatization pathways for 1,7-diazaspiro[4.4]nonane, 7-pyrazinyl- allows for the systematic exploration of its chemical space and the generation of libraries of analogs with diverse properties. thieme-connect.com This strategic approach involves considering the differential reactivity of the various functional groups within the molecule.

Key strategies for derivatization include:

Selective N-Functionalization: As discussed in section 3.1, the two spirocyclic nitrogen atoms can be selectively targeted. This allows for the introduction of a wide array of substituents, including alkyl, acyl, and sulfonyl groups, leading to significant structural diversity.

Modification of the Pyrazine Ring: The pyrazine ring offers multiple avenues for modification. This includes nucleophilic aromatic substitution (SNAr) to replace existing substituents or direct C-H functionalization to introduce new groups. The choice of reaction conditions and reagents is crucial for controlling the regioselectivity of these transformations. acs.org

Combination of N-Functionalization and Pyrazine Modification: A powerful approach involves the sequential or concurrent modification of both the spirocyclic nitrogens and the pyrazine ring. This can lead to complex and highly diversified molecular architectures.

Intramolecular Cyclization and Ring Transformation Reactions

The unique topology of the 1,7-diazaspiro[4.4]nonane framework can be exploited in intramolecular cyclization and ring transformation reactions to generate novel polycyclic systems. whiterose.ac.ukresearchgate.net These reactions often proceed through cascade processes, where a single synthetic operation leads to the formation of multiple rings. thieme-connect.com

For instance, by introducing appropriate functional groups onto the spirocyclic nitrogens or the pyrazine ring, it is possible to trigger intramolecular cyclizations. An example would be the introduction of a side chain containing an electrophilic center that can react with one of the nitrogen atoms to form a new ring.

Ring transformation reactions can also be envisioned, where the initial spirocyclic core undergoes a rearrangement to a different heterocyclic system. Such transformations are often driven by thermodynamic stability and can be promoted by heat, light, or chemical reagents. These advanced synthetic strategies open the door to previously inaccessible molecular scaffolds with potential applications in various fields of chemistry.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-field NMR spectroscopy is an indispensable tool for mapping the connectivity and spatial arrangement of atoms within a molecule. For 7-pyrazinyl-1,7-diazaspiro[4.4]nonane, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of unique proton environments and their neighboring protons through spin-spin coupling. The pyrazinyl protons are expected to appear in the aromatic region, typically between 8.0 and 8.6 ppm. Based on data for 2-methylpyrazine, the protons on the pyrazine ring would likely present as a complex multiplet. rsc.org The protons of the diazaspiro[4.4]nonane core would be found in the aliphatic region. The protons on the carbons adjacent to the nitrogen atoms would be shifted downfield compared to a simple alkane, likely appearing in the range of 2.5-3.5 ppm. The complexity of the spirocyclic system may lead to overlapping signals, requiring two-dimensional NMR techniques like COSY (Correlation Spectroscopy) to resolve the proton-proton coupling networks.

¹³C NMR Spectroscopy: The carbon NMR spectrum would indicate the number of distinct carbon environments. The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region, typically between 140 and 160 ppm. nih.gov The spiro carbon, being a quaternary carbon, would likely have a chemical shift in the range of 60-70 ppm. The other aliphatic carbons of the pyrrolidine (B122466) rings would appear at higher field, generally between 20 and 60 ppm. Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign each carbon and proton signal.

Predicted ¹H NMR Chemical Shifts Predicted ¹³C NMR Chemical Shifts
Proton Predicted δ (ppm)
Pyrazinyl-H8.0 - 8.6
N-CH₂ (adjacent to pyrazine)3.0 - 4.0
N-CH₂ (other)2.5 - 3.5
C-CH₂-C1.5 - 2.5

Note: These are estimated chemical shift ranges and the actual values may vary depending on the solvent and other experimental conditions.

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation

Advanced mass spectrometry techniques, such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), would be employed to confirm the molecular weight of 7-pyrazinyl-1,7-diazaspiro[4.4]nonane and to elucidate its fragmentation pathways. The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

The fragmentation pattern in MS/MS would be expected to show characteristic losses. A primary fragmentation would likely involve the cleavage of the bond between the pyrazinyl ring and the diazaspiro[4.4]nonane core. The pyrazine ring itself is a stable aromatic system and its fragmentation would likely lead to the loss of HCN (27 Da) or C₂H₂N (40 Da), as observed in the mass spectrum of pyrazine. nist.gov The diazaspiro[4.4]nonane moiety would likely undergo ring-opening and subsequent fragmentation, leading to the loss of ethylene (B1197577) (28 Da) or larger fragments corresponding to the pyrrolidine rings.

Predicted Mass Spectrometry Fragmentation
m/z Predicted Fragment
[M+H]⁺Molecular Ion
[M+H - 27]⁺Loss of HCN from pyrazine
[M+H - 40]⁺Loss of C₂H₂N from pyrazine
[M+H - 80]⁺Loss of the pyrazinyl group
[M+H - C₂H₄N]⁺Fragmentation of the diazaspiroalkane ring

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Furthermore, if the compound is chiral, X-ray crystallography of a single crystal of one enantiomer can be used to determine its absolute stereochemistry. This is achieved through the anomalous dispersion of X-rays by the atoms in the crystal. While no specific crystal structure for 7-pyrazinyl-1,7-diazaspiro[4.4]nonane is available, the crystal structure of 1,7-diazaspiro[4.4]nonane-2,6-dione reveals the fundamental spirocyclic framework. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity Assessment

If 7-pyrazinyl-1,7-diazaspiro[4.4]nonane is synthesized as a single enantiomer, its enantiomeric purity can be assessed using chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD). ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule.

The pyrazinyl group in 7-pyrazinyl-1,7-diazaspiro[4.4]nonane would act as the primary chromophore. The ECD spectrum would be expected to show Cotton effects corresponding to the electronic transitions of the pyrazine ring. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral center(s) in the diazaspiro[4.4]nonane core. Theoretical calculations of the ECD spectrum using time-dependent density functional theory (TD-DFT) could be used to correlate the experimental spectrum with a specific absolute configuration. Studies on other chiral spiro[4.4]nonane derivatives have demonstrated the utility of circular dichroism in assigning their absolute configurations. rsc.orgrsc.org The synthesis of enantiopure spirocyclic systems, such as (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal, confirms the feasibility of obtaining chiral building blocks for such studies. clockss.org

Computational Chemistry and Theoretical Frameworks

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. For 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-, DFT calculations can elucidate the distribution of electron density, which is fundamental to understanding its reactivity and spectroscopic characteristics.

Electronic Structure and Reactivity: DFT calculations can map out the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are critical for predicting how the molecule will interact with other chemical species. For instance, regions of high HOMO density indicate likely sites for electrophilic attack, while LUMO distribution highlights areas susceptible to nucleophilic attack. The pyrazinyl and diazaspiro moieties contain multiple nitrogen atoms, which are expected to be key sites of reactivity, a hypothesis that can be quantified using DFT.

Spectroscopic Properties: DFT is also employed to predict various spectroscopic properties. By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum, which can be used to interpret experimental data. Furthermore, Time-Dependent DFT (TD-DFT) can predict electronic transitions, providing theoretical Ultraviolet-Visible (UV-Vis) spectra. This is particularly useful for understanding the chromophoric nature of the pyrazinyl group attached to the spirocyclic scaffold.

Below is a table representing typical data obtained from DFT calculations on a related diazaspirocyclic scaffold.

PropertyCalculated ValueMethod/Basis SetSignificance
HOMO Energy-6.2 eVB3LYP/6-31G(d)Indicates electron-donating ability.
LUMO Energy-1.5 eVB3LYP/6-31G(d)Indicates electron-accepting ability.
HOMO-LUMO Gap4.7 eVB3LYP/6-31G(d)Relates to chemical reactivity and stability.
Dipole Moment2.5 DB3LYP/6-31G(d)Measures the molecule's overall polarity.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The rigidity and three-dimensional nature of spirocycles make them attractive scaffolds in medicinal chemistry. bldpharm.comnih.gov Molecular modeling and molecular dynamics (MD) simulations are crucial for exploring the conformational possibilities of 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- and its interactions with biological targets.

Conformational Landscapes: The 1,7-diazaspiro[4.4]nonane core consists of two five-membered rings fused at a single carbon atom. uni.lunih.gov These rings are not planar and can adopt various puckered conformations, such as envelope or twist forms. nih.gov Molecular modeling techniques, often using force fields like MMFF or AMBER, can systematically search for low-energy conformers. Identifying the global minimum energy conformation and other accessible conformers is vital, as the biological activity of a molecule is often tied to a specific three-dimensional shape.

Intermolecular Interactions and Solvation: MD simulations can model the dynamic behavior of the molecule over time, either in a vacuum or, more importantly, in a solvent like water. These simulations provide detailed information on how the molecule interacts with its environment. For 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-, MD can reveal how the nitrogen atoms in both the pyrazine (B50134) ring and the spiro core form hydrogen bonds with water molecules or with residues in a protein's active site. Such simulations are essential for understanding solubility, membrane permeability, and binding affinity. researchgate.net

In Silico Approaches for Reaction Mechanism Elucidation

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of complex structures like diazaspirocycles. researchgate.net In silico studies can map out the entire reaction pathway, identifying transition states and intermediates that are often too transient to be observed experimentally.

For the synthesis of a substituted 1,7-diazaspiro[4.4]nonane, a multi-step reaction sequence is typically required. google.com DFT calculations can be used to:

Model Reactants and Products: Optimize the geometries and calculate the energies of the starting materials and final products.

Locate Transition States: Identify the highest energy point along the reaction coordinate for each step. The structure of the transition state provides insight into the steric and electronic factors that control the reaction rate.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the kinetic feasibility of a reaction step.

By constructing a complete energy profile for a proposed synthetic route, chemists can predict the most likely reaction pathway, understand the origins of stereoselectivity, and optimize reaction conditions to improve yields. nih.gov

Structure-Based and Ligand-Based Computational Design Applied to Spirocyclic Systems

The unique three-dimensional architecture of spirocyclic systems makes them highly valuable in drug design. sigmaaldrich.comresearchgate.net Computational design strategies, which can be broadly categorized as structure-based or ligand-based, are used to optimize the properties of molecules like 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- for specific biological targets.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, SBDD can be employed. This involves docking the spirocyclic ligand into the binding site of the target protein.

Docking: A computational algorithm places the ligand in various orientations and conformations within the binding pocket.

Scoring: A scoring function estimates the binding affinity for each pose, predicting the most favorable interaction. The rigidity of the spirocyclic scaffold can reduce the entropic penalty upon binding, potentially leading to higher affinity. nih.gov The pyrazinyl substituent can then be modified in silico to explore interactions with specific residues in the binding pocket, guiding the synthesis of more potent and selective analogs. bldpharm.comnih.gov

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods are used. These approaches rely on the knowledge of other molecules (ligands) that are known to bind to the target.

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential steric and electronic features required for biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). The 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- molecule can be compared to an existing pharmacophore model to assess its potential activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of a series of compounds with changes in their biological activity. By building a QSAR model for a set of related spirocyclic compounds, one could predict the activity of new, unsynthesized analogs.

Emerging Research Avenues and Translational Potentials in Chemical Science

Design and Synthesis of 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- as Chemical Probes

The design of chemical probes is a fundamental aspect of chemical biology, aiming to create specific molecules that can interrogate complex biological systems. The structure of 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- is intrinsically suited for this purpose. The spirocyclic 1,7-diazaspiro[4.4]nonane core imparts a rigid, three-dimensional conformation, which can lead to high selectivity and affinity for biological targets by minimizing conformational entropy upon binding. The pyrazine (B50134) moiety is a well-established pharmacophore found in numerous FDA-approved drugs and is known for its diverse biological activities and its ability to participate in crucial intermolecular interactions. mdpi.comresearchgate.net

The synthesis of this compound can be envisioned through a convergent synthetic strategy. A key step would involve the nucleophilic substitution reaction between a 1,7-diazaspiro[4.4]nonane precursor and a suitable halopyrazine, such as 2-chloropyrazine (B57796). The synthesis of the diazaspirocyclic core itself can be accomplished through multi-step sequences starting from commercially available materials. The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, a structure that is a cornerstone in many compounds of therapeutic interest. mdpi.comresearchgate.net General synthetic approaches for pyrazine derivatives often involve condensation reactions of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.net

The combination of these two fragments results in a molecule with distinct properties suitable for a chemical probe, as detailed in the table below.

Table 1: Structural Features and Probe Potential of 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-
Structural FeatureDescriptionPotential Role as a Chemical Probe
Spirocyclic CoreA rigid 1,7-diazaspiro[4.4]nonane framework.Provides a defined three-dimensional shape for selective binding to protein pockets or receptor sites. Limits conformational flexibility, potentially increasing binding affinity.
Pyrazine RingAn aromatic, nitrogen-containing heterocycle.Acts as a key recognition element. The nitrogen atoms can serve as hydrogen bond acceptors, and the aromatic ring can engage in π-stacking interactions with biological targets.
Secondary AmineA non-pyrazinyl nitrogen atom on the spirocyclic core.Offers a site for further modification, allowing for the attachment of reporter tags (e.g., fluorophores, biotin) or linker groups for immobilization on solid supports.

Mechanistic Investigations into Biological Target Interactions (e.g., Nicotinic Acetylcholine (B1216132) Receptor Modulation)

Nitrogen-containing heterocyclic compounds are prevalent in neuropharmacology, often targeting ion channels and receptors in the central nervous system. researchgate.netresearchgate.net Given its structure, 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- is a candidate for interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial ligand-gated ion channels involved in a wide range of physiological and cognitive processes. nih.gov Natural products have historically provided a wealth of compounds that act as agonists, antagonists, or modulators of nAChRs. nih.gov

The two major subtypes of nAChRs in the brain are the α4β2 and α7 subtypes, which together account for about 95% of the total brain nAChR population. nih.gov The modulation of these receptors is a key strategy in the development of treatments for neurological disorders. The 7-pyrazinyl moiety of the compound could mimic the interactions of endogenous acetylcholine or other known nicotinic ligands. The nitrogen atoms of the pyrazine can act as hydrogen bond acceptors, interacting with key amino acid residues in the receptor's binding pocket. The rigid spirocyclic scaffold would orient the pyrazine ring in a specific conformation, potentially leading to subtype-selective modulation. Blockade of α7 nAChRs, for example, has been shown to reverse cue-triggered nicotine relapse behavior in preclinical models, highlighting its importance as a therapeutic target. nih.gov

Table 2: Potential Molecular Interactions with Nicotinic Acetylcholine Receptors
Molecular MoietyPotential Interaction TypeReceptor Site
Pyrazine Nitrogen AtomsHydrogen BondingAmino acid residues (e.g., tyrosine, tryptophan) in the ligand-binding domain.
Pyrazine Aromatic Ringπ-π Stacking / Cation-π InteractionAromatic residues in the binding pocket.
Diazaspiro[4.4]nonane CoreVan der Waals / Hydrophobic InteractionsHydrophobic pockets within the receptor structure.

Development of 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- as Advanced Synthetic Intermediates

Beyond its potential direct biological activity, 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- serves as a valuable scaffold for the creation of more complex molecules. As a synthetic intermediate, its structure offers multiple points for diversification, enabling the generation of chemical libraries for drug discovery and other applications. Heterocycles are fundamental building blocks in organic chemistry, prized for their utility in synthesizing bioactive compounds and new materials. researchgate.net

The pyrazine ring itself is amenable to various chemical transformations. For instance, pyrazines can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents (e.g., aryl, alkyl, or amino groups) onto the ring. researchgate.nettandfonline.com This functionalization can be used to fine-tune the electronic properties and steric profile of the molecule to optimize its interaction with a biological target. Furthermore, the secondary amine within the spirocyclic core provides another reactive handle for derivatization through reactions like acylation, alkylation, or sulfonylation, further expanding the accessible chemical space.

Table 3: Potential Synthetic Transformations
Reactive SiteReaction TypePotential Outcome/Product Class
Pyrazine Ring (C-H or C-Halogen)Palladium-Catalyzed Cross-CouplingAryl-, heteroaryl-, or alkyl-substituted pyrazine derivatives.
Secondary Amine (N-H)Acylation / SulfonylationAmide or sulfonamide derivatives with diverse functional groups.
Secondary Amine (N-H)Reductive AminationN-alkylated derivatives, modulating basicity and lipophilicity.

Future Directions in Spirocyclic Heterocyclic Chemistry and Pyrazine Conjugates

The field of heterocyclic chemistry is continually evolving, with a significant trend towards the synthesis of molecules with greater three-dimensional complexity. Spirocyclic scaffolds are at the forefront of this movement, as they provide a rigid and structurally unique core that is distinct from the predominantly flat structures of many traditional pharmaceuticals. This structural rigidity can enhance binding affinity and selectivity while also improving physicochemical properties such as solubility.

The conjugation of pyrazines to such scaffolds represents a promising strategy in medicinal chemistry. Pyrazine derivatives are known to possess a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antibacterial activities. researchgate.net Future research will likely focus on several key areas:

Library Synthesis: The development of efficient and modular synthetic routes to generate large libraries of 1,7-diazaspiro[4.4]nonane-pyrazine conjugates for high-throughput screening.

Target Identification: Utilizing these compounds as chemical probes to identify and validate new biological targets for therapeutic intervention.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the spirocyclic core and the pyrazine substituents to build comprehensive SAR models that can guide the design of next-generation compounds with optimized potency and selectivity.

New Materials: Exploring the application of these rigid, nitrogen-rich compounds in materials science, for example, as ligands for metal-organic frameworks or as components in conjugated polymers. researchgate.net

The continued exploration of novel spirocyclic heterocyclic systems like 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- is expected to yield significant advances in both fundamental chemical synthesis and the discovery of new therapeutic agents.

Q & A

Q. What are common synthetic strategies for constructing the 1,7-diazaspiro[4.4]nonane scaffold?

The synthesis typically involves spiroannulation via cyclization or 1,3-dipolar cycloaddition. For example:

  • Radical cyclization : Used to build the spiro[4.4]nonane system from bicyclic precursors (e.g., radical-mediated closure of keto-enol ethers) .
  • Buchwald-Hartwig amination : Functionalizes nitrogen atoms in intermediates like tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate for subsequent alkylation or deprotection .
  • Intramolecular Baylis-Hillman reaction : Generates sultam intermediates, followed by cycloaddition to introduce the spiro core .
    Methodological priorities include controlling stereochemistry and optimizing reaction conditions (e.g., solvent, catalyst) to minimize side products.

Q. How is the structural integrity of 1,7-diazaspiro[4.4]nonane derivatives validated?

Key techniques include:

  • NMR spectroscopy : Assigns spiro junction protons (e.g., 1H NMR δ 3.2–4.1 ppm for diazaspiro NH groups) and confirms regiochemistry .
  • X-ray crystallography : Resolves spatial arrangements of the spiro system and substituent orientation .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., C₁₃H₁₁N₅O with [M+H]+ at m/z 254.1039) .

Q. What preliminary biological assays are used to evaluate 1,7-diazaspiro[4.4]nonane derivatives?

Initial screens focus on:

  • Antibacterial activity : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/-negative strains (e.g., Staphylococcus aureus, E. coli) .
  • Receptor binding : Radioligand assays (e.g., competitive displacement using [³H]DTG for sigma receptor affinity) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., BRCA-deficient models for PARP-1 inhibition) .

Advanced Research Questions

Q. How do structural modifications to the spiro core influence sigma receptor (S1R/S2R) binding affinity and functional activity?

SAR studies reveal:

  • N-Alkylation : Introducing hydrophobic groups (e.g., benzyl or phenethyl) enhances S1R affinity (Ki < 10 nM) by filling hydrophobic pockets in the receptor .
  • Spiro ring size : 2,7-Diazaspiro[4.4]nonane derivatives show higher S1R selectivity than diazabicyclo[4.3.0]nonane analogs due to optimal spatial constraints .
  • Functional profile : Agonism vs. antagonism is determined by substituent polarity. For example, compound 4b (KiS1R = 2.7 nM) acts as an S1R agonist, while 5b (KiS1R = 13 nM) is an antagonist .

Q. What computational methods are employed to predict ligand-receptor interactions for 1,7-diazaspiro derivatives?

  • Molecular docking : Models ligand binding in S1R/S2R pockets (e.g., Glide SP scoring in Schrödinger) .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns trajectories to evaluate hydrogen bonding with Glu172/Asp126 residues) .
  • Free energy calculations : MM-GBSA predicts ΔG binding for SAR optimization .

Q. How are synthetic challenges addressed in scaling up 1,7-diazaspiro[4.4]nonane derivatives?

Critical steps include:

  • Diastereomer separation : Flash chromatography or crystallization resolves major/minor cycloadducts (e.g., 7-step synthesis of spiro sultams with >95% purity) .
  • Deprotection optimization : TFA-mediated Boc removal under inert conditions prevents decomposition .
  • Continuous flow chemistry : Enhances yield for intermediates like tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate .

Q. What in vivo models validate the therapeutic potential of 1,7-diazaspiro[4.4]nonane-based ligands?

  • Mechanical hypersensitivity : Capsaicin-induced allodynia in mice evaluates antinociceptive effects (e.g., 20 mg/kg of 5b reverses pain sensitivity) .
  • Functional antagonism : PRE-084 (S1R agonist) co-administration confirms target engagement .
  • Motor function assays : Rotarod tests ensure no CNS side effects at therapeutic doses .

Data Contradictions and Resolution

Q. How are discrepancies in reported biological activities reconciled?

  • Batch variability : Ensure intermediates are characterized via LC-MS/HPLC to rule out impurities .
  • Assay conditions : Standardize radioligand concentrations (e.g., 1 nM [³H]DTG) and buffer pH .
  • Species differences : Cross-validate S1R/S2R binding in human vs. murine receptors .

Methodological Tables

Q. Table 1. Synthetic Routes to 1,7-Diazaspiro[4.4]nonane Derivatives

MethodKey StepsYield (%)Reference
Radical cyclizationKetyl radical formation → spiro closure45–60
Buchwald-HartwigPd-catalyzed amination → alkylation70–85
Baylis-HillmanIntramolecular cyclization → sultam55–65

Q. Table 2. SAR Trends in Sigma Receptor Ligands

CompoundSpiro CoreS1R Ki (nM)S2R Ki (nM)Functional Profile
4b2,7-Diazaspiro[3.5]nonane2.727Agonist
5b2,7-Diazaspiro[3.5]nonane13102Antagonist
8fDiazabicyclo[4.3.0]nonane10165Antagonist

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.